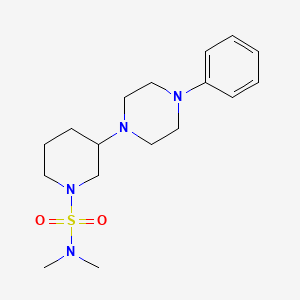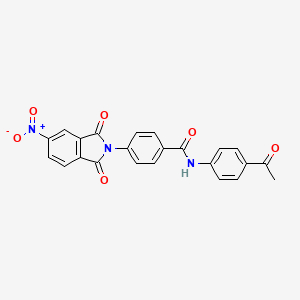![molecular formula C15H21FN2O B6099925 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide, also known as FL-118, is a novel synthetic compound that has been gaining attention in the field of cancer research. It is a potent analgesic and anti-tumor agent with a unique mechanism of action that sets it apart from traditional chemotherapy drugs. In
Wirkmechanismus
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide exerts its anti-tumor effects through multiple mechanisms, including the inhibition of DNA synthesis, activation of the p53 pathway, and induction of oxidative stress. It also targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This compound's analgesic effects are thought to be mediated through the activation of the mu-opioid receptor and inhibition of the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It also increases reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis. In animal models, this compound has been shown to reduce pain sensitivity and improve quality of life.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potent anti-tumor activity, unique mechanism of action, and ability to sensitize cancer cells to radiation therapy. However, its low solubility and poor pharmacokinetic properties can limit its effectiveness in vivo.
Zukünftige Richtungen
For 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide research include improving its pharmacokinetic properties, exploring its potential as a combination therapy with other anti-cancer agents, and investigating its analgesic effects in human clinical trials.
In conclusion, this compound is a novel synthetic compound with potent anti-tumor and analgesic effects. Its unique mechanism of action and ability to sensitize cancer cells to radiation therapy make it a promising candidate for cancer treatment. Further research is needed to fully understand its efficacy and safety in clinical trials.
Synthesemethoden
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-fluoroacetophenone with methylmagnesium bromide to form 2-(2-fluorophenyl)-1-methylethanol. This intermediate is then converted to the corresponding piperidinecarboxamide through a series of reactions involving acylation and cyclization.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to radiation therapy. This compound has also demonstrated potent analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(10-13-4-2-3-5-14(13)16)18-8-6-12(7-9-18)15(17)19/h2-5,11-12H,6-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHURPXJFTRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide](/img/structure/B6099843.png)
![2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099846.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B6099853.png)
![4-((1E)-3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1-propen-1-yl)-2-methoxyphenol](/img/structure/B6099866.png)
![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)

